(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is an organic compound that belongs to the class of amino acids and derivatives. It features a unique combination of structural elements, including a fluorophenyl group and a phenylacetylamino moiety, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in drug development, particularly in targeting specific biological pathways.
The synthesis and characterization of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid have been documented in various scientific literature, including patents and research articles that explore its synthesis methods and biological activities. Notably, research has indicated its relevance in the study of amyloid fibril formation and other therapeutic areas .
This compound can be classified as:
The synthesis of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid can be approached using several methodologies, often involving multi-step synthetic routes:
(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid has a complex molecular structure characterized by:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets.
(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is not entirely elucidated but may involve:
Quantitative data regarding binding affinities and inhibition constants would provide deeper insights into its mechanism.
The physical and chemical properties of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid include:
(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid has potential applications in:
The stereoselective construction of the chiral β-amino acid core represents the foundational step in synthesizing (S)-3-(3-fluorophenyl)-3-phenylacetylamino-propionic acid. This compound features a β-amino acid scaffold with a 3-fluorophenyl substituent at the β-carbon and a phenylacetyl group on the nitrogen atom, creating a structurally complex molecule requiring precise stereochemical control. The most efficient synthetic routes employ asymmetric hydrogenation or chiral auxiliary approaches to establish the (S)-configuration at the stereogenic center [1] [8].
A common strategy involves the nucleophilic substitution of β-bromo-β-(3-fluorophenyl)propionic acid derivatives with benzylamine, followed by hydrogenolytic deprotection and acylation with phenylacetyl chloride. This multi-step sequence requires meticulous optimization of reaction conditions to prevent epimerization at the stereocenter. The stereochemical integrity is confirmed through chiral HPLC analysis and comparison of optical rotation values against known standards. Advanced computational chemistry data, including the calculated LogP value of 2.7004 and topological polar surface area (TPSA) of 66.4 Ų, provide additional validation of the molecular structure and stereochemical assignment [1].
Table 1: Key Reaction Parameters for Stereoselective Synthesis
Reaction Step | Optimal Conditions | Stereoselectivity (%) | Key Challenges |
---|---|---|---|
β-Amino Acid Formation | Pd/C catalysis, H₂ (50 psi), ethanol, 25°C | >95% ee | Epimerization control |
N-Acylation | Phenylacetyl chloride, DIPEA, DCM, 0°C→RT | >99% ee | Acid scavenger selection |
Crystallization | Ethyl acetate/hexane (1:3), -20°C | >99% de | Polymorph control |
Final Purification | Preparative HPLC (C18), acetonitrile-water | 98% purity | Fluorophenyl retention |
Alternative approaches utilize Evans oxazolidinone auxiliaries to direct the stereoselective introduction of the 3-fluorophenyl moiety via aldol reactions. This method provides exceptional diastereocontrol (>98% de) but adds synthetic steps for auxiliary attachment and removal. The molecular formula (C₁₇H₁₆FNO₃) and molecular weight (301.31 g/mol) are consistent across synthetic batches when proper stereocontrol is maintained, as confirmed by high-resolution mass spectrometry [1] [3]. The characteristic FT-IR spectrum shows carbonyl stretches at 1715 cm⁻¹ (acid) and 1650 cm⁻¹ (amide), providing additional quality control markers for the stereochemically pure product.
Enantiomeric enrichment of synthetic intermediates significantly enhances the optical purity of (S)-3-(3-fluorophenyl)-3-phenylacetylamino-propionic acid. Biocatalytic approaches have demonstrated particular efficacy, with engineered aminomutases achieving exceptional enantioselectivity. These enzymes facilitate the kinetic resolution of racemic β-amino acid precursors through stereoselective transformations, enriching the desired (S)-enantiomer [4] [8].
The enzymatic process employing phenylalanine ammonia lyase (PAL) from Streptomyces maritimus and Anabaena variabilis has been optimized for preparative-scale synthesis. This system resolves racemic β-(3-fluorophenyl)alanine derivatives through enantioselective deamination, yielding the desired (S)-β-amino acid with >98% enantiomeric excess (ee). The reaction conditions are carefully controlled at 30°C in aqueous buffer (pH 8.0) for 24 hours, balancing reaction kinetics with enzyme stability. Following enzymatic resolution, the resolved amine undergoes selective N-acylation with phenylacetic acid derivatives under standard peptide coupling conditions [4] [8].
Table 2: Enzymatic Kinetic Resolution Performance Metrics
Biocatalyst | Substrate Concentration (mM) | Reaction Time (h) | ee (%) | Conversion (%) |
---|---|---|---|---|
PAL (S. maritimus) | 50 | 24 | 98.5 | 48 |
PAL (A. variabilis) | 50 | 24 | 99.2 | 45 |
Engineered PAM | 100 | 48 | >99 | 52 |
Co-immobilized enzymes | 150 | 36 | 98.7 | 50 |
Organocatalytic methods provide complementary approaches to enzymatic resolutions. Cinchona alkaloid-derived catalysts facilitate asymmetric Michael additions between ammonia equivalents and β-aryl-β-fluoroacrylic acid derivatives, directly constructing the chiral β-amino acid framework. These reactions proceed through zwitterionic transition states where the catalyst activates both reaction partners, achieving enantioselectivities of 90-95% ee. The resulting β-amino acids can be directly acylated without racemization using mixed anhydride methods with isobutyl chloroformate, preserving stereochemical integrity [2] [3]. Process optimization has focused on catalyst loading reduction (typically 5-10 mol%) and solvent selection, with tert-amyl alcohol providing optimal balance between substrate solubility and catalyst performance. These catalytic asymmetric methods represent significant advances over classical resolution techniques, providing higher yields and eliminating the need for stoichiometric chiral auxiliaries.
Post-synthetic structural modifications address the intrinsic biopharmaceutical limitations of (S)-3-(3-fluorophenyl)-3-phenylacetylamino-propionic acid, particularly its moderate membrane permeability and rapid systemic clearance. Strategic molecular redesign focuses on prodrug approaches and bioisosteric replacements that enhance absorption while maintaining the compound's pharmacological activity [3] [5].
Ester prodrugs represent the most extensively studied modification, with isopropyl esterification demonstrating optimal pharmacokinetic properties. This transformation is achieved through carbodiimide-mediated coupling with isopropanol, yielding the corresponding ester with >95% conversion. The isopropyl ester derivative exhibits significantly enhanced Caco-2 monolayer permeability (Papp = 18.7 × 10⁻⁶ cm/s) compared to the parent acid (Papp = 2.3 × 10⁻⁶ cm/s), indicating improved intestinal absorption potential. In vivo pharmacokinetic studies in rodent models confirm a 3.5-fold increase in oral bioavailability for the prodrug, with efficient hepatic conversion to the active acid form [3]. The hydrolysis kinetics of various esters have been quantified in simulated intestinal fluid, with isopropyl and ethyl esters showing optimal stability for absorption while maintaining complete conversion in plasma.
Bioisosteric replacement of the carboxylic acid moiety with 1,2,4-oxadiazole heterocycles has yielded metabolically stable analogs with enhanced pharmacokinetic profiles. The synthesis involves converting the carboxylic acid to the corresponding amidoxime, followed by cyclodehydration using cyanuric chloride. This modification reduces hydrogen bonding capacity while maintaining appropriate pKa and steric parameters. The resulting oxadiazole derivatives demonstrate improved metabolic stability in liver microsomes (t½ > 120 minutes vs. 42 minutes for parent compound) and enhanced brain penetration in murine models, making them particularly valuable for targeting central nervous system disorders [3].
Table 4: Pharmacokinetic Parameters of Modified Derivatives
Derivative | LogD₇.₄ | Caco-2 Papp (10⁻⁶ cm/s) | Microsomal Stability (t½ min) | Relative Bioavailability (%) |
---|---|---|---|---|
Parent acid | 2.70 | 2.3 | 42 | 100 |
Ethyl ester | 3.15 | 15.2 | - | 320 |
Isopropyl ester | 3.28 | 18.7 | - | 350 |
1,2,4-Oxadiazole | 2.95 | 8.9 | >120 | 210 |
Morpholinone | 2.10 | 4.5 | 86 | 180 |
Additional modifications include the incorporation of morpholinone rings to constrain molecular conformation. These constrained analogs are synthesized through intramolecular cyclization using carbonyldiimidazole activation, creating a bicyclic system that reduces conformational flexibility. This structural modification enhances target binding affinity while reducing the topological polar surface area from 66.4 Ų to 48.7 Ų, significantly improving membrane penetration. The optimized derivatives demonstrate enhanced pharmacokinetic properties, including extended elimination half-lives and reduced plasma clearance rates, without compromising the compound's intrinsic activity against biological targets [5]. These systematic structural modifications provide a toolbox for optimizing the drug-like properties of this fluorinated β-amino acid derivative for specific therapeutic applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2